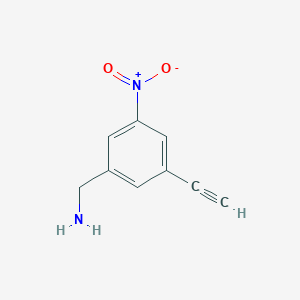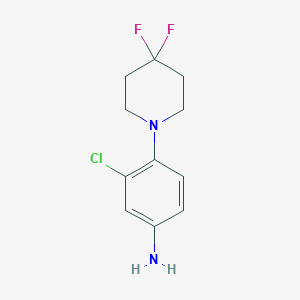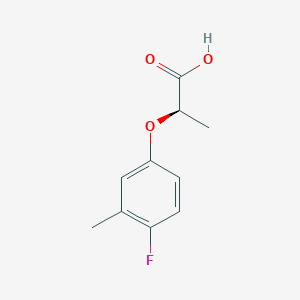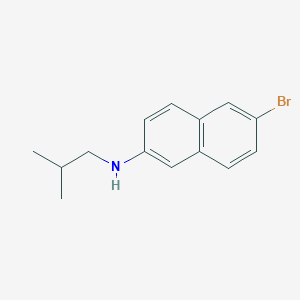
3-Ethynyl-5-nitro-benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-5-nitro-benzylamine: is an organic compound characterized by the presence of an ethynyl group, a nitro group, and a benzylamine moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-nitro-benzylamine typically involves multi-step organic reactions starting from commercially available benzene derivatives. One common synthetic route includes:
Ethynylation: The addition of an ethynyl group can be achieved via Sonogashira coupling, where a halogenated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and ethynylation steps, and the employment of more efficient catalysts and solvents to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-5-nitro-benzylamine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-Ethynyl-5-nitro-benzylamine serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitro group can be used as a bioisostere for studying the effects of nitroaromatic compounds on biological systems.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the ethynyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of novel polymers and materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-5-nitro-benzylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethynyl-4-nitro-benzylamine
- 3-Ethynyl-5-nitro-aniline
- 3-Ethynyl-5-nitro-benzaldehyde
Comparison
Compared to similar compounds, 3-Ethynyl-5-nitro-benzylamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. For instance, the presence of the benzylamine moiety can enhance its solubility in aqueous solutions and its ability to form hydrogen bonds, making it more suitable for certain biological applications.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(3-ethynyl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H8N2O2/c1-2-7-3-8(6-10)5-9(4-7)11(12)13/h1,3-5H,6,10H2 |
InChI-Schlüssel |
IMGPDNWKNNEXTD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC(=C1)CN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)
![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)

![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)




